7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, including a chloro substituent, a furan ring, and a hydroxy group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-chloroindole-3-carboxaldehyde with 2-furylmethyl ketone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the indole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis by promoting the formation of the indole ring and reducing side reactions .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, resulting in the formation of 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-oxo-1,3-dihydro-2H-indol-2-one.
Reduction: The carbonyl group in the furan ring can be reduced to form an alcohol, leading to the formation of 7-chloro-3-[2-(2-furyl)-2-hydroxyethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, each with unique chemical and biological properties. For example, the oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
Mechanism of Action
The mechanism by which 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, its ability to interact with receptors in the human body could result in therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
7-chloroindole: A simpler indole derivative with a chloro substituent but lacking the furan ring and hydroxy group.
2-furylmethyl ketone: A compound containing the furan ring but lacking the indole structure.
Uniqueness
7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-9-4-1-3-8-12(9)16-13(18)14(8,19)7-10(17)11-5-2-6-20-11/h1-6,19H,7H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPJKTYVVYDTMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(CC(=O)C3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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